molecular formula C13H13BrN2O B2535573 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1427995-72-9

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

Cat. No.: B2535573
CAS No.: 1427995-72-9
M. Wt: 293.164
InChI Key: PWFAPYZFBQWRBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s) .


Physical and Chemical Properties Analysis

The “this compound” molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s), and 1 Bromine atom(s). A chemical formula of “this compound” can therefore be written as: C8H11BrN2O .

Scientific Research Applications

Novel Synthetic Pathways

One area of research focuses on the development of novel synthetic pathways utilizing compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide. For instance, the work by Li Li et al. describes the CuI/l-proline catalyzed coupling of 2-bromobenzamides and terminal alkynes, leading to the formation of substituted 3-methyleneisoindolin-1-ones. This process demonstrates the potential of related compounds in facilitating complex chemical syntheses, allowing for variations in N-substituents, aromatic rings, and methylene parts using suitable starting materials (Li et al., 2009).

Pharmacological Research

In pharmacological contexts, research on related N-substituted benzamides and acetamides has explored their role as novel synthetic opioid receptor agonists. A review by K. Sharma et al. highlights the significance of these compounds, particularly U-47700, in the realm of psychoactive substances. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. This research underscores the potential pharmacological applications and challenges associated with compounds similar to this compound in developing non-fentanil opioids (Sharma et al., 2018).

Chemical Synthesis and Catalysis

Another significant area of research involves the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, as demonstrated by A. Davoodnia et al. They developed a simple and efficient procedure using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This study exemplifies the innovative use of bromide compounds in facilitating the synthesis of complex organic molecules under solvent-free conditions, highlighting the chemical versatility of bromide-related compounds in synthetic chemistry (Davoodnia et al., 2010).

Advanced Material Synthesis

Research extends into the synthesis of advanced materials, such as the work by P. Anbarasan et al., who explored the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of benzonitriles. This method provides a novel and convenient approach to synthesizing pharmaceutical intermediates, demonstrating the utility of bromide compounds in the development of new materials with potential applications in various industries (Anbarasan et al., 2011).

Safety and Hazards

The safety data sheet for “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” should be consulted for detailed information on safety and hazards . As with all chemicals, it should be handled with appropriate safety measures to prevent harm.

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFAPYZFBQWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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